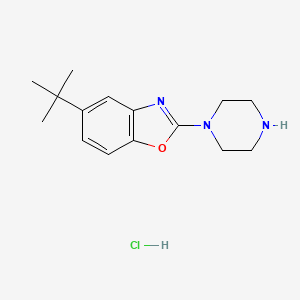

5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole hydrochloride

Description

Properties

IUPAC Name |

5-tert-butyl-2-piperazin-1-yl-1,3-benzoxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O.ClH/c1-15(2,3)11-4-5-13-12(10-11)17-14(19-13)18-8-6-16-7-9-18;/h4-5,10,16H,6-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDURRBZMWUUCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)N3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole hydrochloride is a synthetic compound characterized by its unique structural features, including a benzoxazole ring and a piperazine moiety. This compound has garnered attention in biochemical research, particularly for its potential biological activities. The molecular formula of this compound is C15H22ClN3O, with a molecular weight of approximately 295.81 g/mol .

The compound's structure includes functional groups that contribute to its reactivity and biological interactions. The presence of both the piperazine and benzoxazole components allows for diverse chemical behavior, making it a candidate for various pharmacological applications.

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit notable antitumor activity. For instance, studies have highlighted the potential of structurally related benzoxazole derivatives to inhibit cancer cell proliferation. These compounds have been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Induces apoptosis via p53 activation |

| Compound B | U-937 | 2.41 | Caspase pathway activation |

Binding Affinity Studies

Binding affinity studies have demonstrated that this compound interacts with various biological targets, including serotonin receptors (5-HT1A). This interaction suggests a potential role in modulating neurotransmission and offers insights into its therapeutic applications in neuropharmacology .

Case Studies

Several case studies highlight the biological efficacy of benzoxazole derivatives:

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various benzoxazole derivatives on MCF-7 cells, demonstrating that some compounds significantly reduced cell viability through apoptosis induction.

- Neuropharmacological Potential : Another investigation focused on the binding affinities of related compounds to serotonin receptors, suggesting possible anxiolytic effects.

Scientific Research Applications

Drug Discovery and Development

5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole hydrochloride has been investigated for its potential as a therapeutic agent . Notably, compounds with similar structures have shown promise in the treatment of various conditions:

- Antitumor Activity : Research indicates that related benzoxazole derivatives exhibit antitumor properties, suggesting that this compound may also possess similar activity.

- Neuropharmacology : The compound's interaction with serotonin receptors (specifically 5-HT1A) positions it as a candidate for further studies in neuropharmacology.

Proteomics Research

In proteomics, this compound serves as a biochemical tool for studying protein interactions and functions. Its ability to bind to various biological targets makes it useful for:

- Protein Interaction Studies : Understanding the binding affinities of proteins can help elucidate their roles in cellular processes and disease mechanisms.

Potential Therapeutic Uses

The compound has been explored for its potential therapeutic applications in treating diseases modulated by protein kinases. It has been suggested that it may influence pathways involved in:

- Cancer Treatment : As a kinase inhibitor, it could be part of treatment regimens for cancers that rely on specific kinase pathways .

- Neurological Disorders : Its binding affinity to serotonin receptors may make it relevant for treating conditions like anxiety and depression .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Preparation Methods

General Synthetic Strategy for Benzoxazole Derivatives

The synthesis of benzoxazole derivatives typically involves:

- Condensation of an aminophenol derivative with a carboxylic acid or its derivative to form the benzoxazole ring.

- Dehydration to promote ring closure and remove water formed during condensation.

- Functionalization at position 2 of the benzoxazole ring, such as piperazinyl substitution.

- Salt formation to yield hydrochloride salts for improved stability and solubility.

Preparation of 5-Tert-butyl-2-benzoxazolyl Intermediates

A closely related compound, 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene, is prepared via a condensation-dehydration approach involving tert-butyl o-aminophenol and thiophene-2,5-dicarboxylic acid in mixed solvents under controlled heating and vacuum distillation conditions.

| Step | Description | Conditions & Notes |

|---|---|---|

| Condensation | Mix trichlorobenzene and toluene (5:1 weight ratio) as solvent; add thiophene dicarboxylic acid, tert-butyl o-aminophenol, and boric acid catalyst | Heat to 120°C to initiate condensation forming benzoxazole rings |

| Dehydration | Remove water formed during condensation by azeotropic distillation with toluene; continue heating | Raise temperature above 180°C to steam off toluene and water; maintain ~230°C until no water remains |

| Distillation | Under vacuum, distill off trichlorobenzene solvent for reuse; isolate crude benzoxazole product | Vacuum distillation lowers boiling point, conserves energy, and improves yield |

| Refining | Dissolve crude product in xylene; recrystallize to obtain pure benzoxazole derivative | Ensures high purity for subsequent functionalization steps |

This method emphasizes energy efficiency and environmental considerations by recycling solvents and avoiding high-temperature degradation.

While the above patent focuses on benzoxazole synthesis, the introduction of a piperazin-1-yl group at position 2 typically involves nucleophilic substitution or coupling reactions using appropriate piperazine derivatives.

- Activation of the benzoxazole intermediate at position 2, possibly via halogenation (e.g., 2-chlorobenzoxazole derivative).

- Nucleophilic substitution with piperazine or protected piperazine to introduce the piperazin-1-yl group.

- Purification of the substituted benzoxazole.

- Formation of hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) to yield 5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole hydrochloride.

Summary Table of Preparation Methodology

Q & A

Q. How can researchers optimize the synthesis yield of 5-tert-butyl-2-piperazin-1-yl-1,3-benzoxazole hydrochloride?

Methodological Answer:

- Use factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, a 2^3 factorial design can evaluate interactions between variables .

- Employ computational reaction path search methods (e.g., quantum chemical calculations) to predict favorable intermediates and transition states, reducing trial-and-error experimentation .

- Monitor reaction progress via HPLC or NMR to quantify intermediates and adjust conditions in real-time .

Q. What experimental techniques are critical for characterizing the molecular structure of this compound?

Methodological Answer:

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles, as demonstrated for analogous benzoxazole derivatives in Acta Crystallographica reports .

- Spectroscopic analysis : Use H/C NMR to verify substituent positions and FT-IR to identify functional groups (e.g., benzoxazole ring vibrations at ~1600 cm) .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns using high-resolution MS (HRMS) .

Q. How can researchers ensure purity and stability during storage?

Methodological Answer:

- Purity validation : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities below 1% .

- Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

- Store samples at +4°C in airtight, light-resistant containers to minimize hydrolysis or photodegradation .

Advanced Research Questions

Q. What computational strategies are effective for elucidating reaction mechanisms involving this compound?

Methodological Answer:

- Apply density functional theory (DFT) to calculate activation energies for proposed reaction pathways (e.g., nucleophilic substitution at the piperazine moiety) .

- Use molecular dynamics simulations to model solvent effects and steric hindrance from the tert-butyl group .

- Validate computational predictions with isotopic labeling experiments (e.g., N-tracking in piperazine) to confirm mechanistic steps .

Q. How should researchers resolve contradictions between experimental data and theoretical models?

Methodological Answer:

- Perform sensitivity analysis to identify variables with the highest uncertainty (e.g., solvent dielectric constant in DFT calculations) .

- Cross-validate results using multiple techniques: For example, compare computed NMR chemical shifts with experimental data to refine conformational models .

- Apply Bayesian statistical frameworks to quantify confidence intervals and reconcile discrepancies between observed and predicted outcomes .

Q. What methodologies are recommended for analyzing impurities or degradation products?

Methodological Answer:

- LC-MS/MS : Use tandem mass spectrometry with collision-induced dissociation (CID) to structurally characterize trace impurities (e.g., tert-butyl oxidation products) .

- Forced degradation studies : Expose the compound to oxidative (HO), thermal (60°C), and photolytic (UV light) stress, followed by chromatographic separation .

- Reference certified standards (e.g., Ziprasidone-related compounds) to identify common byproducts in piperazine-containing heterocycles .

Q. How can membrane separation technologies improve purification processes?

Methodological Answer:

- Utilize nanofiltration membranes with tailored pore sizes (1–5 kDa) to separate the target compound from smaller impurities (e.g., unreacted piperazine) .

- Optimize transmembrane pressure and solvent composition using response surface methodology (RSM) to maximize yield and purity .

- Integrate membrane processes with continuous flow reactors to enable real-time purification and reduce batch variability .

Q. What strategies enhance the compound’s fluorescence properties for imaging applications?

Methodological Answer:

- Modify the benzoxazole core with electron-donating/withdrawing groups (e.g., nitro or methoxy substituents) to tune emission wavelengths .

- Conduct time-resolved fluorescence spectroscopy to assess quantum yield and photostability under physiological conditions .

- Use confocal microscopy to validate cellular uptake and localization in model systems (e.g., HeLa cells) .

Methodological Notes

- Data Integrity : Secure computational workflows with encryption protocols and version-controlled repositories to ensure reproducibility .

- Safety Compliance : Adhere to institutional chemical hygiene plans for handling reactive intermediates (e.g., tert-butyl chlorides) .

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling and advanced analytics to address complex research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.